(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound "(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a substituted pyrimidine ring. Key structural elements include:
- Pyrimidine ring: Substituted at the 2-position with a methylsulfanyl (SCH₃) group and at the 6-position with a chlorine atom.
- Linking group: A sulfanyl (S) bridge connects the pyrimidine ring to the pyrrolidine moiety.
- Pyrrolidine ring: A five-membered nitrogen-containing ring with a stereogenic center in the (R)-configuration.
- tert-Butyl ester: Provides steric bulk and modulates lipophilicity.
This compound is likely an intermediate in pharmaceutical or agrochemical synthesis, where the chloro and methylsulfanyl groups may influence reactivity, stability, or bioactivity.
Properties
Molecular Formula |
C14H20ClN3O2S2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S2/c1-14(2,3)20-13(19)18-6-5-9(8-18)22-11-7-10(15)16-12(17-11)21-4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
InChI Key |
BAIFRXVOLMPZIC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC(=N2)SC)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Biological Activity
The compound (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, drawing from diverse sources including research articles, patents, and case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring, a carboxylic acid moiety, and a chloro-substituted pyrimidine unit, which are known to contribute to its biological properties. The presence of sulfur atoms in the pyrimidine ring may also play a role in its reactivity and interaction with biological targets.
Chemical Formula
- Molecular Formula : C12H16ClN3O2S3
- Molar Mass : 335.91 g/mol
Research indicates that the compound may act through various mechanisms, including inhibition of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs) and other signaling pathways critical for cellular function .
Antitumor Activity
A study focusing on related pyrimidine derivatives demonstrated significant antitumor activity, suggesting that the target compound may also possess similar properties. The analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Effects
Compounds containing pyrimidine and pyrrolidine structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Antimicrobial Properties
The biological activity of related compounds has also been studied for antimicrobial effects. Some derivatives have shown efficacy against bacterial strains, indicating that the target compound may have potential as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of pyrimidine derivatives were evaluated for their antitumor efficacy against human cancer cell lines. The results indicated that compounds structurally similar to (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibited significant cytotoxicity with GI50 values ranging from to M .
Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of pyrimidine-based compounds in animal models of inflammation. The results showed that these compounds could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting their potential for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Efficacy against bacterial strains |
Table 2: IC50 Values for Related Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| Pyrimidine Derivative A | 54 | A549 (Lung cancer) |
| Pyrimidine Derivative B | 19 | MCF7 (Breast cancer) |
| (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl) | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues from
The following compounds share structural motifs with the target molecule, differing in substituents, linking groups, or ring systems:
Electronic and Steric Effects
- Methylsulfanyl (SCH₃): Common in both compounds; contributes to lipophilicity and may act as a leaving group in nucleophilic reactions.
- Linking Group: Sulfanyl (S) vs.
Ring Size :
Physicochemical Properties
- Lipophilicity (log P) :
- Hydrogen Bonding: The tert-butyl ester and pyrrolidine nitrogen serve as hydrogen bond acceptors. The absence of hydroxyl groups in these compounds minimizes donor capacity, contrasting with hydroxylated flavonoids discussed in .
Reactivity and Stability
- Chloro vs. Methoxy :
- Sulfanyl Linkage :
- The S-bridge in the target compound could oxidize to sulfoxide or sulfone derivatives under oxidative conditions, altering bioactivity .
Preparation Methods
Chemical Structure and Properties
| Feature | Description |
|---|---|
| Molecular Formula | C17H24ClN3O2S2 (approximate, inferred) |
| Core Structure | Pyrrolidine ring linked to a chlorinated pyrimidine via sulfanyl linkage |
| Functional Groups | 6-Chloro substituent, 2-methylsulfanyl group on pyrimidine, tert-butyl ester on pyrrolidine nitrogen |
| Molecular Weight (approx.) | ~400 g/mol (estimated based on components) |
The tert-butyl ester group enhances solubility and stability during synthetic manipulations, while the sulfanyl linkages provide sites for nucleophilic substitution reactions.
Preparation Methods Analysis
Stepwise Synthetic Route
Step 1: Preparation of 6-Chloro-2-methylsulfanyl-pyrimidin-4-thiol Intermediate
- Starting from 6-chloropyrimidine derivatives, the 2-position is functionalized with a methylsulfanyl group, typically by reaction with sodium methylthiolate or methyl mercaptan under basic conditions.
- The 4-position is converted to a thiol group (–SH) or a suitable leaving group that can be displaced by nucleophiles.
Step 2: Coupling with (R)-Pyrrolidine-1-carboxylic acid tert-butyl ester
- The (R)-pyrrolidine-1-carboxylic acid tert-butyl ester is reacted with the pyrimidinyl thiol intermediate.
- Reaction conditions often involve a base such as triethylamine or potassium carbonate to deprotonate the thiol and facilitate nucleophilic attack.
- Solvents like dry dichloromethane, dimethylformamide (DMF), or toluene are used.
- The reaction is typically carried out at room temperature to moderate heating (20–80°C) for several hours to ensure completion.
Step 3: Purification
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Final characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
Representative Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 6-Chloro-2-methylsulfanyl pyrimidine formation | 6-Chloropyrimidine + Sodium methylthiolate | DMF or THF | 25–60 °C | 2–6 hours | Anhydrous conditions preferred |
| Thiol formation at 4-position | Reduction or substitution methods | Appropriate solvent | Ambient | Variable | Intermediate for coupling |
| Coupling with (R)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine ester + pyrimidinyl thiol + Base (Et3N or K2CO3) | DCM, DMF, or toluene | 20–80 °C | 4–24 hours | Stirring under inert atmosphere recommended |
| Purification | Recrystallization or chromatography | Various | Ambient | Until pure | Confirm purity by HPLC/NMR |
Industrial Production Considerations
- Scale-up involves using automated reactors with controlled temperature and stirring.
- Continuous flow chemistry may be employed to enhance reaction efficiency and reproducibility.
- Solvent recovery and recycling are important for cost-effectiveness and environmental compliance.
- Purification at scale typically uses crystallization with anti-solvents or preparative chromatography.
Literature and Patent Insights
- Patent US7855211B2 describes related protein kinase inhibitors involving pyrrolidine and pyrimidine derivatives, outlining synthetic methods involving nucleophilic substitution on chloropyrimidines and coupling with protected amines such as tert-butyl esters.
- Related compounds like 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester have been synthesized via thiol coupling reactions under mild conditions with bases and solvents such as dichloromethane, providing a precedent for the synthesis of the title compound.
- The use of triethylamine as a base and dichloromethane as solvent in coupling steps is common, with reaction times ranging from several hours to overnight to ensure completion.
- Purification techniques include recrystallization and chromatographic methods to achieve high purity suitable for biological testing.
Summary Table of Preparation Methods for Related Compounds
| Compound Name | Key Synthetic Features | Reaction Conditions | Purification Techniques |
|---|---|---|---|
| (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Nucleophilic substitution on chloropyrimidine; coupling with pyrrolidine tert-butyl ester | Base (Et3N/K2CO3), DCM or DMF, 20–80°C, 4–24 h | Recrystallization, chromatography |
| 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Thiol coupling with pyrrolidine ester | Triethylamine, DCM, room temperature, several hours | Crystallization, chromatography |
| 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Chloropyrimidine nucleophilic substitution with piperidine ester | Base, toluene or DMF, mild heating | Chromatography, recrystallization |
Q & A
Q. How does the methylsulfanyl group influence the compound’s electronic properties compared to methoxy analogs?
- Methodological Answer : The methylsulfanyl group is a stronger electron donor than methoxy, altering the pyrimidine ring’s electron density. Cyclic voltammetry (CV) can quantify redox potentials, while Hammett substituent constants () predict reactivity in nucleophilic aromatic substitution. Computational studies (e.g., NBO analysis) further clarify resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
